Heptyl 4-benzamidobenzoate

Description

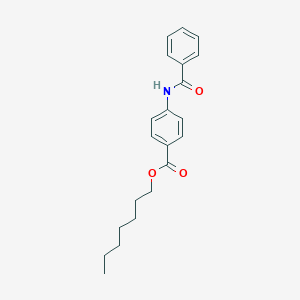

Heptyl 4-benzamidobenzoate is a synthetic ester derivative of 4-benzamidobenzoic acid, characterized by a heptyl chain attached to the carboxyl group and a benzamido substituent at the para position of the benzene ring. The heptyl chain may influence lipophilicity and bioavailability compared to shorter-chain esters, making it relevant for drug delivery or formulation studies.

Properties

Molecular Formula |

C21H25NO3 |

|---|---|

Molecular Weight |

339.4g/mol |

IUPAC Name |

heptyl 4-benzamidobenzoate |

InChI |

InChI=1S/C21H25NO3/c1-2-3-4-5-9-16-25-21(24)18-12-14-19(15-13-18)22-20(23)17-10-7-6-8-11-17/h6-8,10-15H,2-5,9,16H2,1H3,(H,22,23) |

InChI Key |

LIXWNKSFDOFRPP-UHFFFAOYSA-N |

SMILES |

CCCCCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2 |

Canonical SMILES |

CCCCCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Heptyl 4-benzamidobenzoate typically involves the esterification of 4-(benzoylamino)benzoic acid with heptanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through recrystallization or column chromatography .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but with optimized conditions for higher yield and purity. Continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) are often employed to ensure the quality of the final product .

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions:

-

Acidic hydrolysis : Produces 4-benzamidobenzoic acid and heptanol .

-

Basic hydrolysis (saponification) : Yields the sodium salt of 4-benzamidobenzoic acid and heptanol.

Studies on analogous systems (e.g., DBDMH-catalyzed esterifications) reveal that water facilitates hydrolysis via HOBr intermediates , with pH shifts (from 4.5 to 0.5) accelerating proton transfer .

Reaction equation (acidic):

Transesterification

In the presence of excess alcohol and acid/base catalysts, the heptyl group is replaced by another alkyl chain. For example:

This reaction is critical in modifying the ester’s solubility or biological activity.

Oxidative Degradation

Oxidation cleaves the ester and benzamide groups:

-

Strong oxidizers (e.g., KMnO₄/H⁺) break the molecule into CO₂ , heptanoic acid , and 4-aminobenzoic acid derivatives .

-

Mechanistic studies on polyalcohol dehydration suggest that oxidative pathways involve concerted proton transfer without stable intermediates .

Partial oxidation equation:

Biological Interactions

While direct data on Heptyl 4-benzamidobenzoate is limited, structural analogs like benzamidobenzoic acids inhibit bacterial enzymes (e.g., PqsD in Pseudomonas aeruginosa) . These interactions suggest potential bioactivity through hydrogen bonding with catalytic residues .

Mechanistic Insights

Scientific Research Applications

Heptyl 4-benzamidobenzoate has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug formulations and as a prodrug.

Mechanism of Action

The mechanism of action of Heptyl 4-benzamidobenzoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it may act as an inhibitor of bacterial enzymes, thereby exhibiting antimicrobial properties. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest its potential in modulating specific biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl 4-Benzamidobenzoate (CAS 736-40-3)

- Structure : Ethyl ester of 4-benzamidobenzoic acid.

- Molecular Formula: C₁₆H₁₅NO₃.

- Applications : Used as a pharmaceutical intermediate, with safety data indicating handling precautions for laboratory use .

- Key Difference : The ethyl group provides shorter chain length, likely resulting in lower lipophilicity compared to the heptyl analog.

Heptyl 4-Hydroxybenzoate (EC 214-115-0)

- Structure : Heptyl ester of 4-hydroxybenzoic acid.

- Applications : Marketed as a preservative or fine chemical intermediate, with global consumption analyzed for industrial applications .

Methyl 4-Acetamido-2-Hydroxybenzoate

- Structure : Methyl ester with acetamido and hydroxyl substituents on the benzene ring.

- Molecular Formula: C₁₀H₁₁NO₄.

- Applications: Serves as a synthetic precursor for pharmaceuticals, with raw materials including 4-aminosalicylic acid .

2-(4-Chlorophenyl)-2-Oxoethyl 4-Benzamidobenzoate Analogs

- Structure : Contains a chlorophenyl-oxoethyl ester group.

- Applications : Identified as covalent SENP (SUMO protease) inhibitors, highlighting their role in modulating protein SUMOylation pathways .

4-Hydroxybenzoic Acid (CAS 99-96-7) and Derivatives

- Structure : Parent compound with a hydroxyl group at the para position.

- Applications : Used in R&D, pharmacological research, and as a precursor for esters like methyl and heptyl derivatives .

- Key Difference : The absence of an ester or benzamido group limits its use in hydrophobic applications but makes it a versatile building block for synthesis.

Comparative Data Table

*Estimated based on structural analogs.

Key Research Findings

- SENP Inhibitor Analogs : 4-Benzamidobenzoate derivatives with electrophilic ester groups (e.g., chlorophenyl-oxoethyl) exhibit enhanced protease inhibition, suggesting that this compound’s activity could be modulated by adjusting the ester group’s electronic properties .

- Lipophilicity Trends: Longer aliphatic chains (e.g., heptyl vs.

- Biological Activity : The benzamido group’s hydrogen-bonding capacity may enhance target binding compared to acetamido or hydroxyl groups, as seen in methyl 4-acetamido-2-hydroxybenzoate .

Q & A

Basic Research Questions

Q. What are the validated analytical methods for quantifying Heptyl 4-benzamidobenzoate in complex matrices?

- Methodology : High-performance liquid chromatography (HPLC) with UV detection (λ = 254–280 nm) is commonly used, optimized using C18 reverse-phase columns and mobile phases of acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid. Calibration curves (0.1–100 µg/mL) should be validated for linearity (R² > 0.99) and precision (RSD < 5%) .**

- Experimental Design : Include internal standards (e.g., deuterated analogs) to correct for matrix effects. Confirm identity via LC-MS/MS in positive ion mode (expected [M+H]⁺ ion at m/z 313.2) .

Q. How can researchers confirm the structural integrity of synthesized this compound?

- Methodology : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and Fourier-transform infrared spectroscopy (FTIR). Key NMR signals include δ 8.1 ppm (aromatic protons), δ 4.3 ppm (heptyl chain –CH₂–), and δ 2.1 ppm (amide N–H). FTIR should show C=O stretches at 1680–1720 cm⁻¹ (ester and amide) .

- Validation : Compare spectral data with SciFinder or Reaxys entries for analogous benzoate esters (e.g., benzyl 4-hydroxybenzoate) .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

- Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months) and pH-dependent hydrolysis assays (pH 2–10 buffers at 37°C). Monitor degradation via HPLC. Hydrolysis is pH-dependent: ester bonds degrade faster in alkaline conditions, while the amide group remains stable below pH 9 .

Advanced Research Questions

Q. How to resolve contradictory data on the biological activity of this compound in enzyme inhibition assays?

- Contradiction Analysis : Discrepancies may arise from assay conditions (e.g., DMSO solvent concentration >1% inhibits enzymes). Standardize protocols: use enzyme-specific buffers (e.g., Tris-HCl for hydrolases), control solvent effects, and validate with positive controls (e.g., known inhibitors). Cross-reference IC₅₀ values using orthogonal assays (e.g., fluorescence polarization vs. colorimetric) .

- Data Interpretation : Apply statistical models (ANOVA with Tukey’s post-hoc test) to distinguish assay variability from true inhibitory effects .

Q. What strategies optimize the synthesis yield of this compound while minimizing side products?

- Synthetic Route : Use a two-step protocol: (1) Benzoylation of 4-aminobenzoic acid with benzoyl chloride in dry THF (yield >85%), (2) Esterification with heptanol via Steglich esterification (DCC/DMAP catalyst). Monitor reaction progress via TLC (hexane/ethyl acetate 3:1) .

- Purification : Employ flash chromatography (silica gel, gradient elution) to isolate the product from unreacted heptanol and acylurea byproducts. Confirm purity via melting point (lit. ~120–122°C) and elemental analysis (C: 69.5%, H: 7.2%, N: 4.5%) .

Q. How to assess the environmental impact of this compound in aqueous ecosystems?

- Experimental Design : Use OECD Guideline 301 for biodegradability testing. Measure half-life in simulated freshwater (pH 7, 25°C) via HPLC. For toxicity, perform Daphnia magna acute toxicity assays (EC₅₀ determination) .

- Advanced Modeling : Apply quantitative structure-activity relationship (QSAR) models to predict bioaccumulation potential (log P = 4.2 suggests moderate bioaccumulation) .

Methodological Resources

- Structural Confirmation : Utilize NIST mass spectral databases for fragmentation patterns .

- Regulatory Compliance : Follow FDA/EFSA guidelines for handling parabens and related esters in lab settings .

- Data Reproducibility : Archive raw spectral data and chromatograms in FAIR-aligned repositories (e.g., Zenodo) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.